molecular formula C24H25N3O3 B2667594 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-78-6

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2667594
CAS RN: 1021100-78-6
M. Wt: 403.482
InChI Key: NHHQQBBVHKLPRA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of the 1,3-diazaspiro[4.5]decane-2,4-dione class . These compounds are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While the specific synthesis for “8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not available, similar compounds have been synthesized using various methods. For example, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Crystal Structure and Synthesis

Research on compounds with structural similarities to 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione focuses on their design, synthesis, and crystal structure analysis. For example, Zeng, Wang, and Jiang (2018) explored the design and crystal structures of compounds fused with different groups, highlighting the significance of structural determination in understanding the properties and potential applications of such molecules Zeng, W., Wang, X., & Jiang, J. (2018). These studies are foundational for developing new materials with specific physical or chemical properties, indicating a broad application in materials science.

Antimicrobial and Detoxification Applications

Compounds structurally related to 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their antimicrobial and detoxification potential. For instance, Ren et al. (2009) synthesized a new N-halamine precursor and bonded it onto cotton fabrics, demonstrating its efficacy in antimicrobial activities and potential for detoxification applications Ren, X., Akdag, A., Kocer, H., Worley, S. D., Broughton, R., & Huang, T. (2009). This suggests that similar compounds could be explored for their use in creating antimicrobial surfaces or materials for detoxification purposes.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,30)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQQBBVHKLPRA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C=CC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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